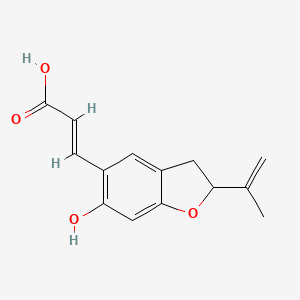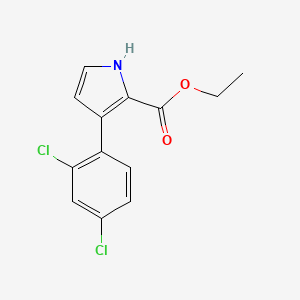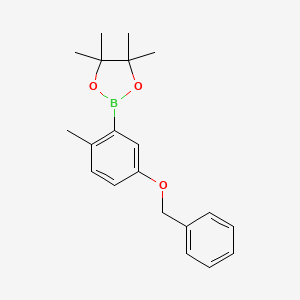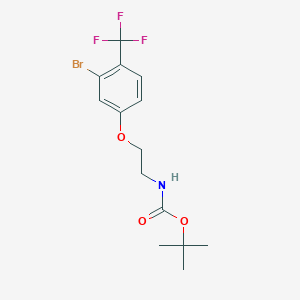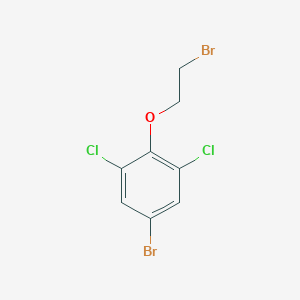
5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene is an organic compound with the molecular formula C8H6Br2Cl2O. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene typically involves the bromination of 2-(2-bromoethoxy)-1,3-dichlorobenzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at a controlled temperature to ensure the selective bromination of the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or other nucleophiles can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving halogenated aromatic compounds.
Medicine: It may serve as a precursor in the development of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene involves its interaction with molecular targets through its halogen and ethoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The molecular pathways involved may include electrophilic aromatic substitution, nucleophilic substitution, and other organic reaction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(2-bromoethoxy)-1,3-difluorobenzene
- 2-Bromo-5-(2-bromoethoxy)pyridine
- 5-Bromo-2-(2-bromoethoxy)aniline
Uniqueness
5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. The combination of these halogens with the ethoxy group allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C8H6Br2Cl2O |
|---|---|
Peso molecular |
348.84 g/mol |
Nombre IUPAC |
5-bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene |
InChI |
InChI=1S/C8H6Br2Cl2O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 |
Clave InChI |
ZHLXADXMOCISPR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OCCBr)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


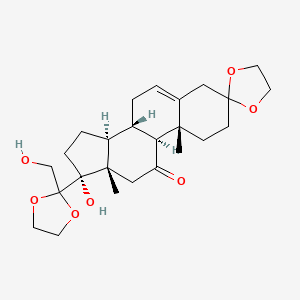
![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
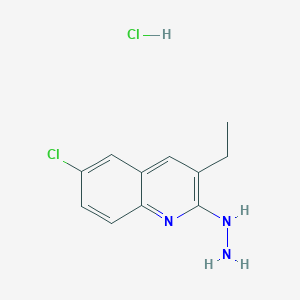
![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)
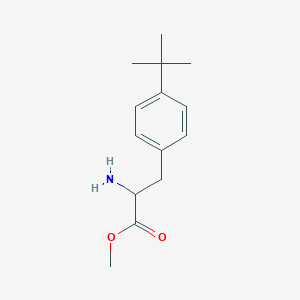
![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)
![[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B13724068.png)
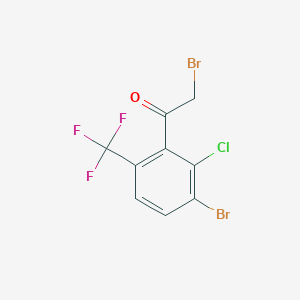
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)
